![molecular formula C25H36N2 B14226835 N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine CAS No. 627519-15-7](/img/structure/B14226835.png)
N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine is a complex organic compound with a molecular formula of C25H36N2. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and a diphenylpropyl group attached to an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multiple steps:
Formation of the Ethane-1,2-diamine Backbone: This can be achieved by reacting ethylene diamine with appropriate alkylating agents under controlled conditions.
Introduction of the Cyclohexylethyl Group: This step involves the addition of a cyclohexylethyl group to the ethane-1,2-diamine backbone through a nucleophilic substitution reaction.
Addition of the Diphenylpropyl Group: The final step involves the attachment of the diphenylpropyl group, which can be done using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and reaction efficiency.
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize yield and purity.
Purification Processes: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-diethyl-ethane-1,2-diamine
- N,N’-diphenyl-ethane-1,2-diamine
- N,N’-dibenzyl-ethane-1,2-diamine
Uniqueness
N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexylethyl and diphenylpropyl groups makes it particularly valuable in research applications where these functionalities are desired.
Propiedades
Número CAS |
627519-15-7 |
|---|---|
Fórmula molecular |
C25H36N2 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C25H36N2/c1-21(22-11-5-2-6-12-22)27-20-19-26-18-17-25(23-13-7-3-8-14-23)24-15-9-4-10-16-24/h3-4,7-10,13-16,21-22,25-27H,2,5-6,11-12,17-20H2,1H3/t21-/m1/s1 |
Clave InChI |
WYNHNZBGRMECSG-OAQYLSRUSA-N |
SMILES isomérico |
C[C@H](C1CCCCC1)NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C1CCCCC1)NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
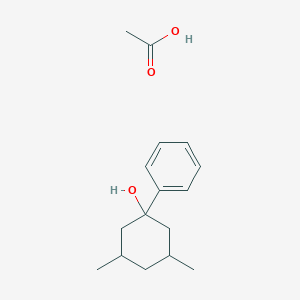
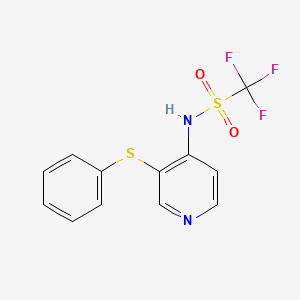
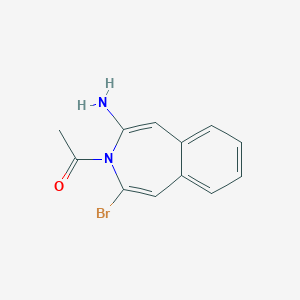
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
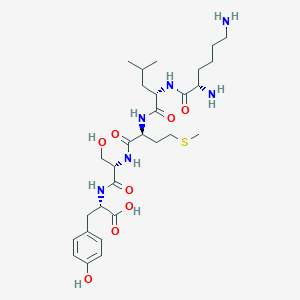

![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
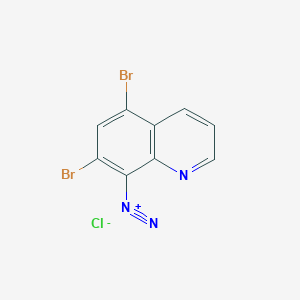
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
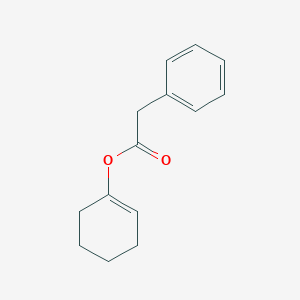
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
